3-Chloro-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine
Overview
Description
3-Chloro-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine is a useful research compound. Its molecular formula is C10H7ClF3N3 and its molecular weight is 261.63 g/mol. The purity is usually 95%.
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Biological Activity
3-Chloro-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine (CAS Number: 1150164-52-5) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 261.63 g/mol. Its predicted boiling point is approximately 307.5°C, and it has a density of about 1.45 g/cm³ . The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.
Biological Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced pharmacological properties. The presence of the trifluoromethyl group in this compound may influence its interaction with biological targets, potentially increasing potency and selectivity.
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been studied for their ability to inhibit specific enzymes such as cyclin-dependent kinases (CDKs). For instance, related pyrazolo[3,4-b]pyridines have shown IC50 values of 0.36 µM against CDK2, indicating strong inhibitory potential .
- Antiproliferative Effects : Studies have demonstrated that certain derivatives exhibit significant antiproliferative effects on various human tumor cell lines, including HeLa and HCT116 cells. This suggests potential applications in cancer therapy .
- Allosteric Modulation : The compound may act as an allosteric modulator in specific pathways, enhancing or inhibiting receptor activity without directly competing with endogenous ligands .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Activity : In vitro assays revealed that pyrazole derivatives, including those with trifluoromethyl substitutions, exhibited promising anticancer properties by inducing apoptosis in cancer cell lines .
- Enzyme Inhibition Studies : Research focused on the inhibition profile of related compounds against various kinases has shown that modifications in the pyrazole ring can significantly affect their inhibitory potency and selectivity .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 261.63 g/mol |
Boiling Point | ~307.5°C |
Density | ~1.45 g/cm³ |
CDK2 Inhibition (IC50) | 0.36 µM |
Antiproliferative Activity | Effective against HeLa cells |
Properties
IUPAC Name |
3-chloro-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N3/c1-6-5-8(10(12,13)14)17(16-6)9-7(11)3-2-4-15-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXBRSXKCLFROC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=C(C=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674937 | |
Record name | 3-Chloro-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150164-52-5 | |
Record name | Pyridine, 3-chloro-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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